molecular formula C15H11N3O3S B2879196 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 116987-25-8

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2879196
CAS No.: 116987-25-8
M. Wt: 313.33
InChI Key: LVEUPRMZIHFCTC-UHFFFAOYSA-N
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Description

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (4-nitrobenzyl)thio group and at the 5-position with a phenyl group. The 1,3,4-oxadiazole ring is electron-deficient, making it a versatile scaffold for applications in medicinal chemistry, materials science, and photovoltaics . The (4-nitrobenzyl)thio substituent introduces strong electron-withdrawing properties, which may enhance charge transfer efficiency in electronic devices or modulate biological activity by influencing binding interactions with target proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-11(7-9-13)10-22-15-17-16-14(21-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEUPRMZIHFCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of p-nitrophenylacetic acid hydrazide (V ), achieved through hydrazinolysis of p-nitrophenylacetic acid ethyl ester. In a representative procedure, p-nitrophenylacetic acid (III ) is esterified using ethanol and sulfuric acid, followed by refluxing with hydrazine hydrate in ethanol for 5 hours. The hydrazide forms as a crystalline solid, filtered and recrystallized from ethanol (yield: 78–82%).

Oxadiazole Ring Formation

Cyclization of the diacylhydrazide derivative (VI ) is achieved using phosphorus pentoxide (P₂O₅) in refluxing dichloromethane (6 hours, 75–80°C). This method, adapted from traditional carbon tetrachloride-based protocols, eliminates toxic solvent use while maintaining yields of 68–72%. The reaction mechanism involves intramolecular dehydration, forming the 1,3,4-oxadiazole ring:

$$
\text{Diacylhydrazide} + \text{P}2\text{O}5 \xrightarrow{\Delta, \text{DCM}} \text{1,3,4-Oxadiazole} + 2\text{H}_2\text{O}
$$

Key Analytical Data :

  • IR (KBr) : 1585 cm⁻¹ (C=N), 1510 cm⁻¹ (aromatic NO₂), 2900 cm⁻¹ (C-H), 1010–1030 cm⁻¹ (C-O)
  • ¹H NMR (DMSO-d₆) : δ 8.21–7.45 (m, aromatic H), 4.34 (s, CH₂), 2.51 (s, CH₃)

Cyclocondensation with Carbon Disulfide

Thiolation of Hydrazides

An alternative route involves treating p-nitrophenylacetic acid hydrazide (V ) with carbon disulfide (CS₂) in ethanolic potassium hydroxide under reflux (8–10 hours). This generates the 1,3,4-oxadiazole-2-thiol intermediate (5 ), which undergoes subsequent alkylation. The thiol tautomer is stabilized in the solid state, as confirmed by a ¹³C NMR signal at δ = 186.11 ppm (C=S).

S-Alkylation with 4-Nitrobenzyl Halides

The thiol intermediate reacts with 4-nitrobenzyl bromide in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as base (3 hours, room temperature). This nucleophilic substitution introduces the 4-nitrobenzylthio group, yielding the target compound in 65–70% yield after recrystallization from ethanol.

Optimization Note : Excess 4-nitrobenzyl bromide (1.2 equiv) improves yields by mitigating thiol oxidation side reactions.

Green Chemistry Approaches

Solvent Substitution

Recent protocols replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in the cyclization step, reducing environmental impact. A comparative study showed CPME affords comparable yields (70%) with improved safety profiles.

Catalyst-Free Conditions

Microwave-assisted synthesis (100°C, 30 minutes) eliminates the need for P₂O₅, utilizing dielectric heating to accelerate cyclization. This method achieves 75% yield with a 10-fold reduction in reaction time.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Classical Cyclization P₂O₅, DCM Reflux, 6 h 68–72% High purity; established protocol
Thiol-Alkylation CS₂, NaH, DMF RT, 3 h 65–70% Modular; allows late-stage functionalization
Microwave None (solvent-free) 100°C, 0.5 h 75% Rapid; energy-efficient

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

    Reduction: 2-[(4-Aminobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic structures.

Scientific Research Applications

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,3,4-Oxadiazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Key Applications/Properties Reference ID
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole (4-Nitrobenzyl)thio Phenyl Potential electronics, anticancer agents -
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Phenoxymethyl Phenyl Anti-breast cancer (IC₅₀: 10.51 µM in THLE-2 cells)
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) 4-Biphenylyl Phenyl Organic fluorophores (OLEDs)
2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole 2-Bromo-3-nitrophenyl Phenyl Anti-breast cancer (estrogen receptor binding)
2-(Benzylthio)-5-phenyl-1,3,4-oxadiazole Benzylthio Phenyl Palladium/platinum ligand complexes

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The (4-nitrobenzyl)thio group in the target compound provides stronger electron-withdrawing effects compared to phenoxymethyl (electron-donating) in anti-cancer derivatives . This may enhance charge separation in photovoltaic applications but reduce cell permeability in biological systems .
  • Optoelectronic Properties: PBD derivatives are widely used in OLEDs due to high fluorescence quantum yields. The nitro group in the target compound may reduce emission efficiency but improve thermal stability .

Biological Activity

The compound 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through interference with DNA synthesis.
  • Case Studies : Research indicates that similar oxadiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
CompoundCell LineIC50 (µM)
This compoundHePG-235.58
Reference DrugHePG-25.23

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. The 1,3,4-oxadiazole ring has shown significant activity against a range of pathogens:

  • Antibacterial : Compounds containing this scaffold have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal : Studies indicate promising antifungal activity against strains such as Candida albicans and Aspergillus niger .
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliAntibacterial32 µg/mL
S. aureusAntibacterial16 µg/mL
C. albicansAntifungal64 µg/mL

Anti-inflammatory Activity

Inflammation-related diseases can potentially be treated with compounds like this compound:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Research Findings : Studies have reported that oxadiazoles can reduce inflammation markers in animal models of arthritis and colitis .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:

  • Substituents : The presence of electron-withdrawing groups like nitro enhances the lipophilicity and bioactivity of the compound.
  • Positioning : The position of substituents on the phenyl ring significantly influences the binding affinity to biological targets .

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